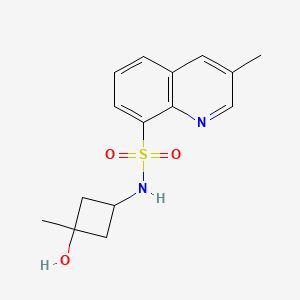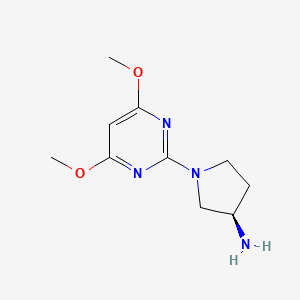![molecular formula C12H16N4O B7338152 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7338152.png)
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile, also known as HMCB, is a pyridazine-based compound that is used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. HMCB has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用机制
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile inhibits the cGAS enzyme, which is involved in the innate immune response. The cGAS enzyme detects foreign DNA in the cytoplasm of cells and activates the immune response. This compound binds to the cGAS enzyme and inhibits its activity, which prevents the activation of the immune response. This mechanism of action has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune disorder research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound inhibits the replication of viruses by blocking viral DNA synthesis. This compound has also been shown to have minimal toxicity in animal models, which is a promising finding for its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile in lab experiments is its potency as a cGAS inhibitor. This compound has been shown to be a more potent inhibitor of cGAS than other compounds, which makes it a valuable tool for studying the innate immune response. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry, which may limit its availability for some researchers.
未来方向
There are several future directions for 3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile research. One direction is to further investigate its potential therapeutic applications in cancer and autoimmune disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an antiviral agent. This compound has been shown to inhibit the replication of various viruses, and further research is needed to determine its efficacy against other viral infections. Additionally, further research is needed to optimize the synthesis method of this compound to increase its availability for researchers.
合成方法
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile can be synthesized using a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 3,4-dimethylpyridazine with ethyl cyanoacetate, followed by the addition of tert-butyl 2-(bromomethyl)cyclobutylcarbamate. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-[(3-Hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile has been used in various scientific research applications, including cancer research, autoimmune disorder research, and infectious disease research. It has been shown to have potential therapeutic applications in these diseases by inhibiting the cGAS enzyme. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In autoimmune disorder research, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and lupus. In infectious disease research, this compound has been shown to inhibit the replication of various viruses, including Zika virus and herpes simplex virus.
属性
IUPAC Name |
3-[(3-hydroxy-3-methylcyclobutyl)amino]-5,6-dimethylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7-8(2)15-16-11(10(7)6-13)14-9-4-12(3,17)5-9/h9,17H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATOAVOLPLUMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NC2CC(C2)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,3R)-3-[(4-propan-2-ylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7338069.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]thieno[3,2-b]pyridine-6-sulfonamide](/img/structure/B7338076.png)

![N-[5-[(3-hydroxy-3-methylcyclobutyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7338085.png)
![1-(3-hydroxy-3-methylcyclobutyl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea](/img/structure/B7338101.png)

![5-Bromo-2-[(3-hydroxy-3-methylcyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B7338124.png)
![2-[(3-Hydroxy-3-methylcyclobutyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B7338131.png)
![3-[[7,8-Dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]-1-methylcyclobutan-1-ol](/img/structure/B7338156.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyridine-2-carbonitrile](/img/structure/B7338157.png)
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile](/img/structure/B7338192.png)
